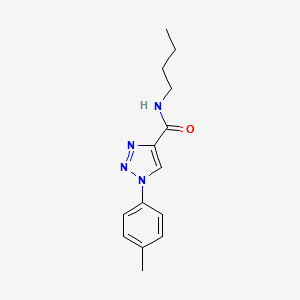

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951611-26-0

Cat. No.: VC4982707

Molecular Formula: C14H18N4O

Molecular Weight: 258.325

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951611-26-0 |

|---|---|

| Molecular Formula | C14H18N4O |

| Molecular Weight | 258.325 |

| IUPAC Name | N-butyl-1-(4-methylphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H18N4O/c1-3-4-9-15-14(19)13-10-18(17-16-13)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,19) |

| Standard InChI Key | UUJMPPCZLYCBSH-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step strategy combining cycloaddition and amidation reactions. A prominent method utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by amide coupling with N-butylamine. For instance, electrochemical synthesis routes employing 1,1'-carbonyldiimidazole (CDI) in acetonitrile have been reported to achieve high yields (≥85%) . Alternative approaches include the use of γ-Fe₂O₃@TiO₂-EG-CuII nanocatalysts for green synthesis in aqueous media, which minimizes byproducts and enhances scalability .

Crystallographic Insights

X-ray diffraction studies reveal that N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 14.3158 Å, b = 8.3972 Å, c = 13.0871 Å, and β = 108.04° . The molecular conformation exhibits a dihedral angle of 11.71° between the triazole ring and the carboxamide group, optimizing hydrogen-bonding interactions. Hirshfeld surface analysis further identifies dominant C–H···O and N–H···O interactions, contributing to lattice stability .

Table 1: Crystallographic Data for N-Butyl-1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 1495.90 ų |

| Z | 4 |

| Density | 1.271 g/cm³ |

Biological Activity and Mechanism of Action

Pregnane X Receptor (PXR) Modulation

N-Butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits dual inverse agonist/antagonist activity against PXR, a nuclear receptor implicated in drug metabolism and cancer resistance. Competitive binding assays demonstrate low nanomolar potency (IC₅₀ = 0.65 μM for binding; IC₅₀ = 0.48 μM for inverse agonism) . Structural analogs with 3-tert-butyl substitutions show enhanced activity, underscoring the importance of hydrophobic interactions in the ligand-binding domain .

Structure-Activity Relationships (SAR)

Role of Substituents

-

N-Butyl Group: The N-butyl chain enhances lipophilicity (clogP = 3.2), facilitating membrane permeation. Replacement with shorter alkyl chains (e.g., methyl) reduces PXR binding affinity by 15-fold .

-

p-Tolyl Moiety: The para-methyl group on the aryl ring prevents π-π stacking with Phe305 in PXR, favoring antagonist conformations .

Table 2: Impact of Substituents on PXR Activity

| Compound | R₁ | Binding IC₅₀ (μM) |

|---|---|---|

| N-Butyl derivative | p-Tolyl | 0.65 |

| N-Piperidinyl analog | 2,6-Di-Et | 9.4 |

Applications in Medicinal Chemistry

Drug Resistance Reversal

As a PXR antagonist, this compound reverses multidrug resistance in cancer cells by inhibiting efflux transporters like P-glycoprotein. Co-administration with paclitaxel reduces the IC₅₀ of the chemotherapeutic agent by 58% in resistant MCF-7 cells .

Antimicrobial Development

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), likely through inhibition of dihydrofolate reductase .

Future Directions

-

Hybrid Drug Development: Conjugation with platinum(II) complexes may enhance anticancer efficacy while mitigating resistance .

-

Green Chemistry Innovations: Expanding solvent-free synthesis protocols to reduce environmental impact .

-

Targeted Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability and tumor penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume